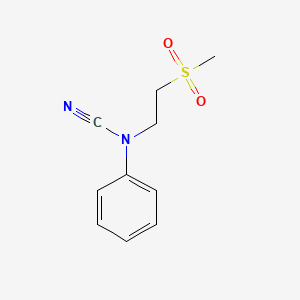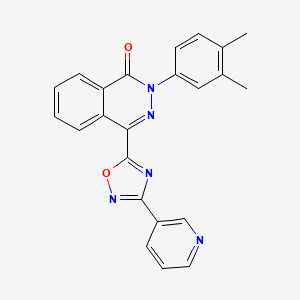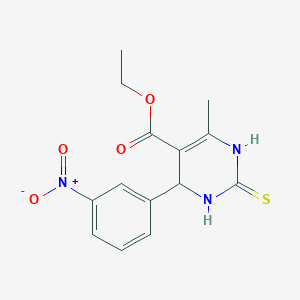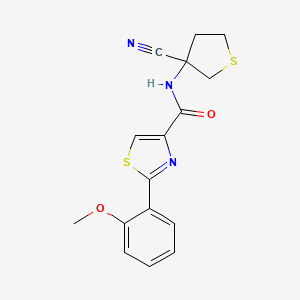
(E)-N'-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)-2-hydroxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of furan derivatives has been studied extensively. A novel method for the synthesis of ester and amide derivatives containing furan rings under microwave-assisted conditions has been reported . The synthesis involves the reaction of furan-2-ylmethylamine with 2-(chloroacetyl)benzoic acid. Another study reported the synthesis of furfural derivatives, namely, (E)-4-((furan-2-ylmethylene)amino)phenyl 4-alkoxybenzoate (Fn), which were investigated for their mesomorphic and optical characteristics .Chemical Reactions Analysis
Furan derivatives have been used in various chemical reactions. For instance, they have been used in the synthesis of amides and esters under microwave-assisted conditions . They have also been used in the synthesis of liquid crystalline materials .Physical And Chemical Properties Analysis
The physical and chemical properties of furan derivatives can vary widely. For instance, some furan derivatives exhibit superior UV shielding, chemical degradation, and recyclability because of the existence of abundant imine bonds .Scientific Research Applications
Anticancer Activity
One of the primary applications of compounds related to (E)-N'-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)-2-hydroxybenzohydrazide is in anticancer research. Studies have shown that similar thiazolidinone compounds exhibit potent anticancer activities. For example, a study on thiazolidinone derivatives demonstrated their ability to induce apoptosis and inhibit the proliferation of human leukemia cells (Chandrappa et al., 2009). Another research found that novel thioxothiazolidin-4-one derivatives had significant effects in reducing tumor volume and inhibiting tumor-induced angiogenesis in mice (Chandrappa et al., 2010).
Anti-inflammatory Activity
Compounds within this chemical family have also been studied for their anti-inflammatory properties. For instance, certain derivatives demonstrated significant anti-inflammatory activities in assays (Sunder & Maleraju, 2013).
Molecular and Solid State Structure Analysis
The study of the molecular and solid-state structure of related compounds has been a subject of interest. Investigations using techniques like X-ray powder diffraction and density functional theory have provided insights into the structural aspects of these molecules (Rahmani et al., 2017).
Synthesis and Chemical Properties
The synthesis and exploration of chemical properties of related compounds have been extensively researched. Studies have focused on developing novel synthesis methods and understanding the chemical behavior of these molecules (Zidar et al., 2009). This includes research on the efficient synthesis and structural determination of novel derivatives, contributing to a deeper understanding of their potential applications (Al-Omran et al., 2011).
Pharmacological Studies
There are also pharmacological studies exploring how such compounds interact with biological systems. For instance, research has been conducted on their potential as aldose reductase inhibitors, which could have implications in treating conditions like diabetes (Kučerová-Chlupáčová et al., 2020). Additionally, studies on phosphoinositide 3-kinase inhibition by related molecules suggest potential applications in treating inflammatory and autoimmune diseases (Pomel et al., 2006).
Antimicrobial and Antifungal Properties
Finally, the antimicrobial and antifungal properties of related compounds have been a focus of research. Studies have shown that certain derivatives have activity against various microbial and fungal strains, indicating potential uses in treating infections (Patel & Patel, 2010).
Future Directions
properties
IUPAC Name |
N'-[4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]-2-hydroxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c23-14-7-2-1-6-13(14)17(25)21-20-16(24)8-3-9-22-18(26)15(29-19(22)28)11-12-5-4-10-27-12/h1-2,4-7,10-11,23H,3,8-9H2,(H,20,24)(H,21,25)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCAQTAOTKNNGZ-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B2454443.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclohexyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B2454445.png)


![[(4-Methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2454455.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2454459.png)
![3-(2-Chloro-4-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2454460.png)

![6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2454463.png)


